molecular formula C19H14BrN3OS B11306007 5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11306007
M. Wt: 412.3 g/mol
InChI Key: XCNIQAQECATVHC-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenyl group, a thiazolyl group, and a pyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a phenyl-substituted thioamide with an α-haloketone under acidic conditions.

    Pyrrolone Core Formation: The pyrrolone core is formed by cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with an amine.

    Bromophenyl Substitution: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or a brominating agent.

    Final Assembly: The final compound is assembled by coupling the thiazole and pyrrolone intermediates under suitable conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dehalogenated phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole and pyrrolone rings is particularly interesting for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood but is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but with a chlorine atom instead of bromine.

    5-amino-1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but with a fluorine atom instead of bromine.

    5-amino-1-(3-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-amino-1-(3-bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3 g/mol

IUPAC Name

1-(3-bromophenyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H14BrN3OS/c20-13-7-4-8-14(9-13)23-10-16(24)17(18(23)21)19-22-15(11-25-19)12-5-2-1-3-6-12/h1-9,11,21,24H,10H2

InChI Key

XCNIQAQECATVHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC=C2)Br)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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